Cas no 2138234-30-5 (2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-)

2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-
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- インチ: 1S/C12H12O5S/c1-3-18(15,16)11-8-6-4-5-7(2)9(8)17-10(11)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
- InChIKey: RSFYHDXIYCNTAL-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C)C=CC=C2C(S(CC)(=O)=O)=C1C(O)=O
2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361129-0.1g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 0.1g |
$2668.0 | 2023-03-07 | ||
Enamine | EN300-361129-2.5g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 2.5g |
$5940.0 | 2023-03-07 | ||
Enamine | EN300-361129-1.0g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361129-10.0g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 10.0g |
$13032.0 | 2023-03-07 | ||
Enamine | EN300-361129-0.05g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 0.05g |
$2545.0 | 2023-03-07 | ||
Enamine | EN300-361129-5.0g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 5.0g |
$8790.0 | 2023-03-07 | ||
Enamine | EN300-361129-0.5g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 0.5g |
$2910.0 | 2023-03-07 | ||
Enamine | EN300-361129-0.25g |
3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |
2138234-30-5 | 0.25g |
$2789.0 | 2023-03-07 |
2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-に関する追加情報
2-Benzofurancarboxylic Acid, 3-(Ethylsulfonyl)-7-Methyl-: A Comprehensive Overview
2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-, also known by its CAS number 2138234-30-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of benzofuran derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.
The structure of 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- consists of a benzofuran ring system with a carboxylic acid group at position 2, an ethylsulfonyl substituent at position 3, and a methyl group at position 7. The benzofuran moiety is a fused bicyclic structure comprising a benzene ring and a furan ring, which contributes to the compound's unique electronic properties and reactivity.
Recent studies have highlighted the importance of sulfur-containing groups, such as the ethylsulfonyl moiety in this compound, in modulating the pharmacokinetic properties of drugs. The sulfonyl group is known to enhance the stability of compounds in biological systems, making them more suitable for therapeutic applications. Additionally, the methyl group at position 7 may play a role in fine-tuning the compound's lipophilicity and bioavailability.
The synthesis of 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- involves multi-step organic reactions, including Friedel-Crafts alkylation, sulfonation, and oxidation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with particular emphasis on green chemistry principles to minimize environmental impact.
In terms of biological activity, this compound has shown promising results in vitro assays targeting various disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary data suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cell lines.
The application of computational chemistry techniques has provided deeper insights into the molecular interactions of 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-. Molecular docking studies have revealed its ability to bind to specific protein targets with high affinity, which is crucial for its therapeutic efficacy. These findings underscore the importance of rational drug design in developing compounds with desired pharmacological profiles.
From an environmental perspective, understanding the degradation pathways and ecotoxicity of 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- is essential for ensuring sustainable use. Recent research has focused on evaluating its biodegradability under various conditions and assessing its potential risks to aquatic ecosystems.
In conclusion, 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-, with CAS number 2138234-30-5, represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure and promising biological activities make it a subject of continued research interest across multiple disciplines.
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